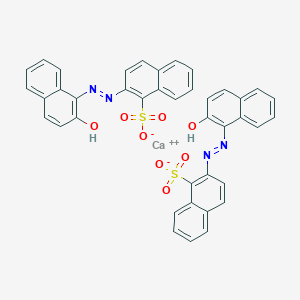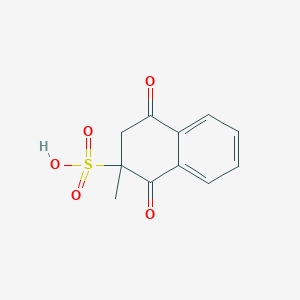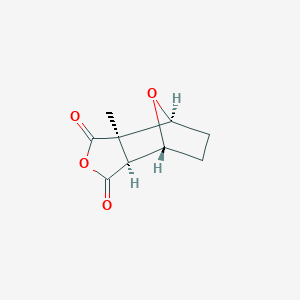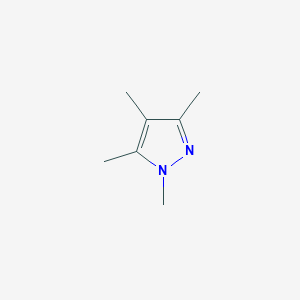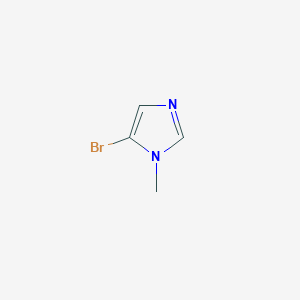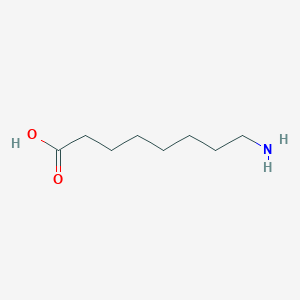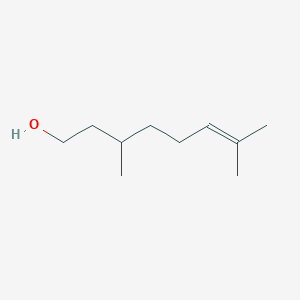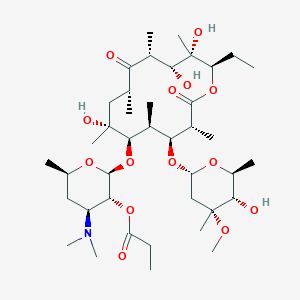
8-Quinolinesulfonamide
Overview
Description
8-Quinolinesulfonamide, also known as 8-QS, is a synthetic compound belonging to the quinoline class of heterocyclic compounds. 8-QS has a wide range of applications in the fields of pharmacology and medicinal chemistry. It is a highly versatile compound with a large number of potential uses in the laboratory. It is a useful reagent for the synthesis of other compounds, as well as a potential therapeutic agent.
Scientific Research Applications
Structural and Electronic Properties : A study by FazilathBasha et al. (2021) focused on the structural, wavefunctional, electronic, and charge transfer properties of 8-Quinolinesulfonamide. They utilized Density Functional Theory (DFT) tools to investigate these properties in monomer and dimer forms, including HOMO-LUMO energies and spectroscopic wavenumbers. The study also explored the molecule's potential in drug design through ADME, molinspiration, and toxicity properties, including molecular docking studies (FazilathBasha et al., 2021).
Role in Receptor Ligands : Zajdel et al. (2011) synthesized novel arene- and quinolinesulfonamides to evaluate their affinity for various serotonin receptors. One compound, identified as a potent 5-HT7 antagonist, showed promise in mouse models, indicating potential applications in neuroscience and pharmacology (Zajdel et al., 2011).
Antiviral Effects : Research by Kawahata et al. (1960) on N-alkanoyl-5-acetamido-8-quinolinesulfonamide compounds demonstrated significant antiviral effects against the Nakayama strain of Japanese B encephalitis virus, suggesting its potential in antiviral drug development (Kawahata et al., 1960).
Potential as Monoaminooxidase Inhibitors : A study by Gracheva et al. (1978) involved synthesizing N-2 Propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides as potential inhibitors of monoaminooxidase. This research indicates possible applications in treating neurological disorders like depression (Gracheva et al., 1978).
Electroluminescent Materials : Hopkins et al. (1996) investigated aluminum and zinc metallo-8-hydroxyquinolates as electroluminescent materials. This included 8-Hydroxy-5-piperidinylquinolinesulfonamide derivatives, demonstrating potential applications in optoelectronic devices (Hopkins et al., 1996).
Antifungal Mechanism : Pippi et al. (2018) explored the antifungal mechanism of action of 8-hydroxyquinolines, including derivatives like 8-hydroxy-5-quinolinesulfonic acid. Their research provided new insights into the antifungal properties of these compounds (Pippi et al., 2018).
Antifungal Drug Design : A study by Pippi et al. (2017) evaluated the toxicity and antifungal activity of 8-hydroxyquinoline derivatives, suggesting their potential in antifungal drug design (Pippi et al., 2017).
Chelator Effects : Goldberg et al. (1991) examined the diabetogenic and acidotropic effects of 8-(p-toluenesulfonylamino)-quinoline, highlighting its potential as a zinc-binding chelator in biological systems (Goldberg et al., 1991).
Antimicrobial Agents : A 2019 study synthesized new compounds of quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents (2019).
Interaction with DNA and Hydrogen Peroxide : Macías et al. (2002) investigated a copper complex with N-quinolin-8-yl-p-toulenesulfonamide, studying its interaction with DNA and hydrogen peroxide, suggesting applications in bioinorganic chemistry (Macías et al., 2002).
Safety and Hazards
The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Future Directions
Mechanism of Action
Target of Action
The primary target of 8-Quinolinesulfonamide is the Muscle isoform 2 of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
This compound acts as a modulator of PKM2 , shifting it between highly active and less active states . This modulation affects the intracellular pyruvate level, impacting cancer cell viability and cell-cycle phase distribution .
Biochemical Pathways
The compound primarily affects the glycolytic pathway by modulating the activity of PKM2 . This modulation can lead to a reduction in the intracellular pyruvate level, which can have downstream effects on ATP production and other metabolic processes .
Pharmacokinetics
Its ability to modulate pkm2 and impact intracellular pyruvate levels suggests that it is able to enter cells and interact with its target .
Result of Action
The action of this compound leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells . This results in an impact on cancer cell viability and cell-cycle phase distribution . Moreover, the compound exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
Biochemical Analysis
Biochemical Properties
8-Quinolinesulfonamide interacts with PKM2, a key enzyme in the glycolytic pathway . This interaction can shift PKM2 between highly active and less active states, thereby influencing the metabolic processes within the cell .
Cellular Effects
The effects of this compound on cells have been studied extensively, particularly in the context of cancer cells. It has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cell viability and cell-cycle phase distribution . Moreover, it exhibited more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the activity of PKM2 . By interacting with this enzyme, it can influence various cellular processes, including energy production, cell growth, and proliferation .
Temporal Effects in Laboratory Settings
Its ability to modulate PKM2 suggests that it could have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the glycolytic pathway through its interaction with PKM2 . This could potentially affect metabolic flux or metabolite levels within the cell.
properties
IUPAC Name |
quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35203-91-9 | |
| Record name | 8-Sulfonamidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 8-Quinolinesulfonamide derivatives in medicine?
A1: Research indicates that this compound derivatives demonstrate promising antiviral and anticancer properties. For instance, N-decanoyl-5-acetamido-8-quinolinesulfonamide exhibited significant antiviral activity against the Nakayama strain of Japanese B encephalitis virus both in vitro and in vivo. [] Additionally, certain derivatives show potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. [] These findings suggest that this compound derivatives could be further explored for developing novel antiviral and anticancer therapies.
Q2: How does the structure of this compound relate to its biological activity?
A2: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its activity. Researchers have synthesized a series of N-alkanoyl-5-acetamido-8-quinolinesulfonamides and found that the length of the alkanoyl chain impacts antiviral efficacy. Specifically, the decanoyl derivative displayed higher antiviral activity compared to other derivatives or existing antiviral agents. [] This highlights the importance of exploring different substituents on the this compound core to optimize its biological activity for specific applications.
Q3: Are there any studies exploring the nematicidal activity of this compound derivatives?
A3: Yes, recent research has focused on developing N,N-dimethylarylsulfonamide derivatives, including N,N-dimethyl-8-quinolinesulfonamide (3o), as potential nematicidal agents. [] Compound 3o demonstrated potent nematicidal activity against Meloidogyne incognita in vitro with a promising median lethal concentration (LC50) value. [] This finding suggests that further exploration of this compound derivatives could lead to the development of new strategies for controlling plant-parasitic nematodes in agriculture.
Q4: What computational chemistry approaches have been employed to study this compound?
A4: Computational studies provide valuable insights into the molecular properties and behavior of this compound. Researchers have utilized molecular docking and molecular dynamics simulations to design and evaluate this compound derivatives as PKM2 inhibitors. [] These computational methods allowed for the prediction of binding affinities and interactions between the designed compounds and the target enzyme, guiding the synthesis and biological evaluation of promising candidates. []
Q5: What are the implications of this compound derivatives exhibiting higher cytotoxicity towards cancer cells compared to normal cells?
A5: The observation that certain this compound derivatives, like compound 9a, demonstrate greater cytotoxicity against cancer cells compared to normal cells is a promising finding for anticancer drug development. [] This selective toxicity suggests a potential for therapeutic intervention with reduced side effects. Further research is crucial to understand the mechanisms underlying this selectivity and to evaluate the efficacy and safety of these compounds in preclinical and clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


